molecular formula C8H13N3S2 B12920788 1H-Imidazol-2-yl diethylcarbamodithioate CAS No. 62652-39-5

1H-Imidazol-2-yl diethylcarbamodithioate

Cat. No.: B12920788
CAS No.: 62652-39-5
M. Wt: 215.3 g/mol
InChI Key: KOHTXJFLTPXXIQ-UHFFFAOYSA-N
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Description

1H-Imidazol-2-yl diethylcarbamodithioate is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic ring containing three carbon atoms and two nitrogen atoms. This compound is known for its diverse chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1H-imidazol-2-yl diethylcarbamodithioate typically involves the reaction of imidazole derivatives with diethylcarbamodithioic acid. The reaction conditions often include the use of solvents such as dichloromethane or methanol and may require catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1H-Imidazol-2-yl diethylcarbamodithioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

1H-Imidazol-2-yl diethylcarbamodithioate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1H-imidazol-2-yl diethylcarbamodithioate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

1H-Imidazol-2-yl diethylcarbamodithioate can be compared with other imidazole derivatives such as:

    1H-Imidazol-1-ylmethylamine: Known for its antimicrobial properties.

    1H-Imidazol-2-ylmethylamine dihydrochloride: Used in the synthesis of pharmaceuticals.

    1,3-Dimethyl-1H-imidazol-3-ium-2-yl trihydroborate: Utilized in catalysis and material science.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

62652-39-5

Molecular Formula

C8H13N3S2

Molecular Weight

215.3 g/mol

IUPAC Name

1H-imidazol-2-yl N,N-diethylcarbamodithioate

InChI

InChI=1S/C8H13N3S2/c1-3-11(4-2)8(12)13-7-9-5-6-10-7/h5-6H,3-4H2,1-2H3,(H,9,10)

InChI Key

KOHTXJFLTPXXIQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=S)SC1=NC=CN1

Origin of Product

United States

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